

2-Bromo-4-fluorobenzoic acid chemical structure and IUPAC name

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Compound of Interest

Compound Name: 2-Bromo-4-fluorobenzoic acid

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An In-depth Technical Guide to 2-Bromo-4-fluorobenzoic Acid

This technical guide provides a comprehensive overview of **2-Bromo-4-fluorobenzoic acid**, a halogenated aromatic carboxylic acid of significant interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science. This document details its chemical identity, physicochemical properties, and key synthetic considerations, and illustrates its utility in chemical transformations.

Chemical Structure and IUPAC Nomenclature

2-Bromo-4-fluorobenzoic acid is a disubstituted benzoic acid derivative. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **2-bromo-4-fluorobenzoic acid**[1]. The molecule consists of a benzene ring functionalized with a carboxylic acid group, a bromine atom at the ortho position (carbon 2), and a fluorine atom at the para position (carbon 4) relative to the carboxylic acid.

The chemical structure can be represented by the following diagram:

Caption: Chemical structure of **2-Bromo-4-fluorobenzoic acid**.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for **2-Bromo-4-fluorobenzoic acid** is presented in the table below. This information is crucial for its handling, characterization, and application in experimental settings.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₄ BrFO ₂	[2]
Molecular Weight	219.01 g/mol	[2]
CAS Number	1006-41-3	[2]
Appearance	White to off-white powder/crystals	[3]
Melting Point	172-176 °C	
Boiling Point	294.3 °C at 760 mmHg	[2]
Density	1.72 g/cm ³	[2]
SMILES	O=C(O)c1ccc(F)cc1Br	
InChI	1S/C7H4BrFO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H,10,11)	
InChIKey	RRKPMLZRLKTDQV-UHFFFAOYSA-N	

Experimental Protocols

Detailed experimental protocols for the synthesis of **2-Bromo-4-fluorobenzoic acid** are not readily available in the public domain. However, a plausible synthetic route can be devised based on established organic chemistry reactions, starting from 4-fluoroaniline. This proposed synthesis involves a two-step process: the synthesis of the intermediate 2-bromo-4-fluoroaniline, followed by a Sandmeyer-type reaction and subsequent hydrolysis to yield the final product.

Step 1: Synthesis of 2-Bromo-4-fluoroaniline from 4-Fluoroaniline

This procedure is adapted from a known method for the bromination of 4-fluoroaniline[1].

- Materials: 4-fluoroaniline, N-bromosuccinimide (NBS), N,N-dimethylformamide (DMF), Dichloromethane.
- Procedure:
 - In a two-necked flask equipped with a magnetic stirrer, dissolve 4-fluoroaniline (1 equivalent) in distilled DMF.
 - Slowly add a solution of N-bromosuccinimide (1.1 equivalents) in DMF dropwise to the stirred solution of 4-fluoroaniline.
 - Monitor the reaction to completion.
 - Upon completion, perform an extraction using dichloromethane.
 - The organic layers are combined, dried, and the solvent is evaporated.
 - The crude product can be purified by column chromatography to yield 2-bromo-4-fluoroaniline^[1].

Step 2: Synthesis of **2-Bromo-4-fluorobenzoic acid** (Proposed)

This part of the protocol is a proposed route and would require optimization. It is based on the Sandmeyer reaction to convert the amino group to a nitrile, followed by hydrolysis.

- Materials: 2-bromo-4-fluoroaniline, Hydrochloric acid, Sodium nitrite, Copper(I) cyanide, Sodium hydroxide, Sulfuric acid.
- Procedure:
 - Diazotization: Dissolve 2-bromo-4-fluoroaniline in a cooled aqueous solution of hydrochloric acid. Add a solution of sodium nitrite in water dropwise while maintaining a low temperature (0-5 °C) to form the diazonium salt.
 - Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I) cyanide. Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. This should result in the formation of 2-bromo-4-fluorobenzonitrile.

- Hydrolysis: The resulting 2-bromo-4-fluorobenzonitrile is then hydrolyzed to the carboxylic acid. This can be achieved by heating the nitrile with an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide), followed by acidification.
- Purification: The crude **2-Bromo-4-fluorobenzoic acid** can be purified by recrystallization.

Applications in Organic Synthesis

2-Bromo-4-fluorobenzoic acid is a versatile building block in organic synthesis, particularly in the preparation of more complex molecules for the pharmaceutical and agrochemical industries[3]. Its halogenated structure allows it to participate in a variety of cross-coupling reactions and nucleophilic substitutions.

One notable application is its use in the Ullmann condensation reaction. For example, it reacts with aniline in the presence of a copper catalyst to form N-phenyl-4-fluoro-anthranilic acid derivatives, which are precursors to non-steroidal anti-inflammatory drugs[4].

The general workflow for this type of reaction is depicted below.



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